Taxoquinone

Description

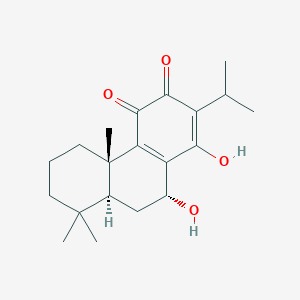

Structure

3D Structure

Properties

IUPAC Name |

1,10-dihydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-10(2)13-16(22)14-11(21)9-12-19(3,4)7-6-8-20(12,5)15(14)18(24)17(13)23/h10-12,21-22H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZYPYJGZYLHHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2O)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944381 | |

| Record name | 7,12-Dihydroxyabieta-8,12-diene-11,14-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21764-41-0, 21887-01-4 | |

| Record name | TAXOQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HORMINON | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7,12-Dihydroxyabieta-8,12-diene-11,14-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Taxoquinone's chemical structure and formula

An In-Depth Technical Guide to Taxoquinone for Researchers and Drug Development Professionals

Introduction

This compound is a naturally occurring abietane-type diterpenoid that has garnered significant interest within the scientific community.[1] Isolated primarily from the cones of Metasequoia glyptostroboides, also known as the dawn redwood, this compound has demonstrated notable biological activities, including anticancer and antiviral properties.[][3] Its mechanism of action, primarily through the inhibition of the 20S proteasome, positions it as a promising candidate for further investigation in drug discovery and development. This guide provides a comprehensive overview of this compound, focusing on its chemical properties, experimental protocols for its isolation, and its impact on cellular signaling pathways.

Chemical Structure and Formula

This compound is characterized by its complex polycyclic structure. Its chemical identity is defined by the following:

-

IUPAC Name : 1,10-dihydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione[4][5]

The structure is that of a diterpenoid with an abietane core, featuring a quinone moiety, which is crucial for its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 332.4 g/mol | [4] |

| Monoisotopic Mass | 332.19875937 Da | [4] |

| CAS Number | 21764-41-0 | [4][5] |

| Appearance | Orange-red needles | [1] |

| Melting Point | 196-197°C | [1] |

Experimental Protocols

Isolation and Purification of this compound from Metasequoia glyptostroboides

The following is a generalized protocol for the isolation and purification of this compound based on available literature.

1. Plant Material Collection and Preparation:

-

Collect fresh cones of Metasequoia glyptostroboides.

-

Air-dry the cones at room temperature and then pulverize them into a fine powder.

2. Extraction:

-

Perform exhaustive extraction of the powdered cones with a suitable solvent such as methanol or ethanol at room temperature.

-

Concentrate the resulting crude extract under reduced pressure using a rotary evaporator to obtain a viscous residue.

3. Fractionation:

-

Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Monitor the fractions for biological activity to identify the fraction containing the compound of interest. This compound is typically found in the ethyl acetate fraction.

4. Chromatographic Purification:

-

Subject the bioactive fraction (e.g., ethyl acetate fraction) to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, such as a hexane-ethyl acetate mixture, gradually increasing the polarity.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

5. Final Purification:

-

Combine the fractions containing the compound of interest and subject them to further purification using preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

6. Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Mechanism of Action

This compound has been reported to exhibit significant anticancer and antiviral activities.[][3][6] The primary mechanism underlying these effects is the inhibition of the 20S proteasome.[][3][6] The proteasome is a critical cellular complex responsible for the degradation of ubiquitinated proteins, playing a key role in cell cycle regulation, apoptosis, and signal transduction. By inhibiting the proteasome, this compound can disrupt these processes in cancer cells, leading to cell death.

| Biological Activity | Assay | Result (IC₅₀) | Source |

| Anticancer | 20S human proteasome inhibition | 8.2 ± 2.4 µg/µL | [6][7] |

| Antiviral (H1N1) | Cytopathic reduction assay | Significant effect at 500 µg/mL | [6][7] |

Signaling Pathways

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. The activation of NF-κB requires the degradation of its inhibitor, IκBα, by the proteasome. By inhibiting the 20S proteasome, this compound can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival signaling.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer. The inhibition of the proteasome by this compound leads to the accumulation of pro-apoptotic proteins, such as Bax and Bak, and the stabilization of tumor suppressor proteins like p53, which can trigger the intrinsic pathway of apoptosis. This pathway involves the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of a cascade of caspases, ultimately leading to cell death.

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. aua.gr [aua.gr]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of Caspases Inhibits the Release of Apoptotic Bodies: Bcl-2 Inhibits the Initiation of Formation of Apoptotic Bodies in Chemotherapeutic Agent-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies of C-terminal naphthoquinone dipeptides as 20S proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Taxoquinone: A Technical Guide to its Natural Sources and Isolation from Metasequoia glyptostroboides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxoquinone, an abietane-type diterpenoid, has garnered significant interest within the scientific community for its diverse pharmacological potential. This naturally occurring compound has demonstrated promising anticancer, antiviral, antioxidant, and anti-diabetic properties. This technical guide provides a comprehensive overview of the natural sources of this compound, with a specific focus on its isolation from the "living fossil" tree, Metasequoia glyptostroboides. The document details the experimental protocols for its extraction and purification, presents quantitative data on its biological activities, and illustrates key experimental workflows and biological pathways.

Natural Sources of this compound

This compound has been identified in several plant species. While Metasequoia glyptostroboides is a notable source, other plants have also been reported to produce this compound.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part | Reference |

| Metasequoia glyptostroboides | Cupressaceae | Cones, Fruits | [1][2][3] |

| Salvia deserti | Lamiaceae | Roots | [4] |

| Taiwania cryptomerioides | Cupressaceae | Not specified | [5] |

Isolation of this compound from Metasequoia glyptostroboides

The isolation of this compound from Metasequoia glyptostroboides typically involves solvent extraction followed by chromatographic purification. The following protocol is a synthesis of methodologies reported in the scientific literature.[1][3][6]

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound from Metasequoia glyptostroboides.

Detailed Experimental Protocol

1. Plant Material and Extraction:

-

Air-dried cones of Metasequoia glyptostroboides are ground into a fine powder.

-

The powdered material is extracted with ethyl acetate at room temperature.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude ethyl acetate extract.[1][3]

2. Silica Gel Column Chromatography:

-

The crude extract is subjected to column chromatography on a silica gel column.

-

The column is eluted with a gradient solvent system of hexane-ethyl acetate-methanol.[6]

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

3. Preparative Thin-Layer Chromatography (TLC):

-

The fraction showing the presence of this compound (identified by comparison with a standard or by bioassay) is further purified using preparative TLC on silica gel GF254 plates.

-

A mobile phase of hexane-ethyl acetate (e.g., 1:2 v/v) is used for development.[6]

-

The band corresponding to this compound is scraped off, and the compound is eluted from the silica gel with a suitable solvent (e.g., ethyl acetate).

4. Final Purification:

-

The solvent from the eluted TLC band is evaporated to yield purified this compound, which appears as orange needles.[1]

-

The purity of the compound can be assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][6]

Biological Activities and Quantitative Data

This compound has been evaluated for a range of biological activities. The following tables summarize the key quantitative findings.

Table 2: Anticancer and Antiviral Activity of this compound

| Activity | Assay | Target | Result (IC₅₀ or Concentration) | Reference |

| Anticancer | 20S Proteasome Inhibition Assay | Human 20S Proteasome | IC₅₀: 8.2 ± 2.4 µg/µL | [1][7] |

| Antiviral | Cytopathic Reduction Assay | Influenza A (H1N1) Virus | Significant effect at 500 µg/mL | [1][7] |

Table 3: Antioxidant and Enzyme Inhibitory Activity of this compound

| Activity | Assay | Result (% Inhibition or IC₅₀) | Reference |

| DPPH Radical Scavenging | - | 78.83% inhibition | [3] |

| Nitric Oxide Radical Scavenging | - | 72.42% inhibition | [3] |

| Superoxide Radical Scavenging | - | 72.99% inhibition | [3] |

| Hydroxyl Radical Scavenging | - | 85.04% inhibition | [3] |

| α-Glucosidase Inhibition | - | 9.24% to 51.32% inhibition (at 3.0 to 100 µg/mL) | [8] |

Mechanism of Action: Inhibition of the Ubiquitin-Proteasome Pathway

One of the key mechanisms underlying the anticancer activity of this compound is its ability to inhibit the 20S proteasome.[1][7] The ubiquitin-proteasome pathway is crucial for the degradation of regulatory proteins involved in cell cycle progression and apoptosis. Cancer cells are particularly sensitive to proteasome inhibition, making it an attractive target for cancer therapy.[1][7]

Caption: this compound-mediated inhibition of the 20S proteasome in the ubiquitin-proteasome pathway.

Conclusion

This compound, a diterpenoid isolated from Metasequoia glyptostroboides and other natural sources, presents a compelling profile for drug development professionals. Its multifaceted biological activities, including anticancer, antiviral, and antioxidant effects, are well-documented. The isolation and purification protocols, while requiring standard chromatographic techniques, are straightforward. The quantitative data on its bioactivities provide a solid foundation for further preclinical and clinical investigations. The elucidation of its mechanism of action, particularly the inhibition of the 20S proteasome, offers a clear rationale for its potential as a therapeutic agent. This guide provides the foundational technical information necessary for researchers to explore the full potential of this promising natural product.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS:21764-41-0 | Manufacturer ChemFaces [chemfaces.com]

- 5. This compound | C20H28O4 | CID 99965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Diterpenoid this compound from Metasequoia Glyptostroboides with Pharmacological Potential. | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 8. researchgate.net [researchgate.net]

The Anticancer Potential of Taxoquinone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Taxoquinone, a naturally occurring abietane diterpenoid, has emerged as a compound of interest in oncology research due to its potential anticancer activities. This technical guide synthesizes the current, albeit limited, scientific literature on the biological activity of this compound as an anticancer agent. The primary mechanism of action identified to date is the inhibition of the 20S human proteasome, a critical complex for cellular protein degradation and a validated target in cancer therapy. This document provides a concise overview of the available quantitative data, a detailed experimental protocol for the proteasome inhibition assay, and a visual representation of the experimental workflow. It is important to note that research on this compound is still in its nascent stages, and further studies are required to fully elucidate its anticancer profile, including its effects on various cancer cell lines and the specific signaling pathways it may modulate.

Introduction

The search for novel, effective, and less toxic anticancer agents is a perpetual endeavor in pharmaceutical sciences. Natural products, with their vast structural diversity, have historically been a rich source of anticancer drugs. This compound, an abietane-type diterpenoid, is one such molecule that has demonstrated potential as an anticancer compound. Its primary recognized activity is the inhibition of the 20S human proteasome, a key player in the ubiquitin-proteasome system (UPS). The UPS is crucial for the degradation of regulatory proteins involved in cell cycle progression, proliferation, and apoptosis. Dysregulation of the UPS is a hallmark of many cancers, making proteasome inhibitors a valuable class of therapeutic agents. This guide provides a technical summary of the existing data on this compound's anticancer activity.

Quantitative Data on Anticancer Activity

The available quantitative data on the anticancer activity of this compound is currently limited to its inhibitory effect on the 20S human proteasome. Further research is needed to establish its cytotoxic effects on a broad range of cancer cell lines.

Table 1: Inhibitory Activity of this compound against the 20S Human Proteasome

| Target | Assay Type | IC50 Value | Source |

| 20S Human Proteasome | Proteasome Inhibition Assay | 8.2 ± 2.4 µg/µL | [1] |

Experimental Protocols

The following is a detailed methodology for the key experiment cited in the literature regarding this compound's anticancer activity.

20S Human Proteasome Inhibition Assay

This protocol outlines the procedure used to determine the inhibitory effect of this compound on the chymotrypsin-like activity of the 20S human proteasome.

Objective: To quantify the dose-dependent inhibition of 20S human proteasome activity by this compound.

Materials:

-

Purified 20S human proteasome

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

Proteasome inhibitor (positive control, e.g., MG132)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations.

-

Prepare a solution of the 20S human proteasome in Assay Buffer.

-

Prepare a solution of the fluorogenic substrate Suc-LLVY-AMC in Assay Buffer.

-

-

Assay Reaction:

-

To the wells of a 96-well black microplate, add the 20S human proteasome solution.

-

Add the different concentrations of this compound to the respective wells. Include wells with a known proteasome inhibitor as a positive control and wells with solvent only as a negative control.

-

Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow for the interaction between the proteasome and the inhibitor.

-

-

Measurement of Proteasome Activity:

-

Following incubation, add the fluorogenic substrate Suc-LLVY-AMC to all wells to initiate the enzymatic reaction.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a fluorescence microplate reader.

-

Continue to monitor the fluorescence at regular intervals for a defined period (e.g., 60 minutes) at 37°C.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction (increase in fluorescence over time) for each concentration of this compound.

-

Determine the percentage of proteasome inhibition for each this compound concentration relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of the proteasome activity) using a suitable software.

-

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the 20S human proteasome inhibition assay.

Caption: Workflow of the 20S Human Proteasome Inhibition Assay.

Signaling Pathways

Currently, there is a lack of specific studies elucidating the direct signaling pathways modulated by isolated this compound in cancer cells. While inhibition of the proteasome is known to affect multiple downstream pathways, including those involved in apoptosis and cell cycle regulation, the precise molecular cascade triggered by this compound remains to be investigated. Future research should focus on Western blot analyses of key signaling proteins and broader transcriptomic or proteomic studies to map the molecular footprint of this compound in cancer cells.

Conclusion and Future Directions

The available evidence suggests that this compound holds promise as an anticancer agent, primarily through its ability to inhibit the 20S human proteasome. However, the current body of research is limited. To advance the development of this compound as a potential therapeutic, the following areas require further investigation:

-

Broad-Spectrum Cytotoxicity Screening: Determination of IC50 values for this compound against a diverse panel of human cancer cell lines is essential to understand its spectrum of activity.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound is crucial. This includes investigating its effects on apoptosis induction (e.g., caspase activation, Bcl-2 family protein expression), cell cycle arrest, and other relevant cancer-related pathways.

-

In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo anticancer efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the identification of more potent and selective anticancer compounds.

References

Taxoquinone: A Potential Antiviral Agent Against H1N1 Influenza Virus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antiviral properties of Taxoquinone, a naturally occurring diterpenoid, against the H1N1 influenza virus. While preliminary studies have demonstrated its potential in mitigating the cytopathic effects of the virus in vitro, this document consolidates the available information and outlines standardized experimental protocols for its further evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound as an anti-influenza agent.

Introduction

Influenza A virus, particularly the H1N1 subtype, continues to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. Natural products have historically been a rich source of antiviral agents. This compound, an abietane-type diterpenoid, has emerged as a promising candidate. In vitro studies have shown that this compound can control the cytopathic effect (CPE) induced by the H1N1 virus in Madin-Darby Canine Kidney (MDCK) cells, suggesting its potential as a potent antiviral compound[1]. This guide details the methodologies required to rigorously assess its antiviral efficacy and elucidate its mechanism of action.

Quantitative Data

While direct experimental values for the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of this compound against the H1N1 virus are not yet publicly available, the following table outlines the necessary parameters for its evaluation. Researchers are encouraged to perform the described assays to populate this data.

| Parameter | Description | Expected Unit | Placeholder for Experimental Data |

| IC50 | The concentration of this compound that inhibits 50% of the viral replication or cytopathic effect. | µM or µg/mL | To be determined |

| CC50 | The concentration of this compound that causes a 50% reduction in the viability of host cells (e.g., MDCK). | µM or µg/mL | To be determined |

| Selectivity Index (SI) | The ratio of CC50 to IC50, indicating the therapeutic window of the compound. | Unitless | To be determined |

Experimental Protocols

The following are detailed protocols for key experiments to quantitatively assess the antiviral activity of this compound against the H1N1 influenza virus.

Cell Culture and Virus Propagation

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells are the standard cell line for influenza virus research. They should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a 5% CO2 incubator.

-

Virus Strain: Influenza A/H1N1 virus (e.g., A/Puerto Rico/8/34). Virus stocks are propagated in MDCK cells in the presence of TPCK-treated trypsin (2 µg/mL) and titrated by plaque assay to determine the plaque-forming units (PFU)/mL.

Cytopathic Effect (CPE) Inhibition Assay

This assay provides a preliminary assessment of the antiviral activity of this compound.

-

Seed MDCK cells in a 96-well plate and grow to 90-100% confluency.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Infect the cells with H1N1 virus at a multiplicity of infection (MOI) of 0.01 in serum-free DMEM containing TPCK-trypsin.

-

After 1 hour of adsorption at 37°C, remove the virus inoculum and add DMEM containing TPCK-trypsin and serial dilutions of this compound.

-

Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

-

Observe the cells daily for the appearance of CPE (e.g., cell rounding, detachment).

-

Cell viability can be quantified using a crystal violet staining assay or an MTT assay. The IC50 value is calculated as the concentration of this compound that protects 50% of the cells from virus-induced death.

Cytotoxicity Assay (CC50 Determination)

This assay is crucial to determine the toxicity of this compound on the host cells.

-

Seed MDCK cells in a 96-well plate as for the CPE assay.

-

Add serial dilutions of this compound to the wells (without virus).

-

Include a cell-only control with no compound.

-

Incubate for the same duration as the antiviral assay (48-72 hours).

-

Assess cell viability using an MTT assay or similar method.

-

The CC50 value is the concentration of this compound that reduces cell viability by 50%.

Plaque Reduction Assay

This assay quantifies the inhibition of infectious virus particle production.

-

Seed MDCK cells in a 6-well plate and grow to confluency.

-

Infect the cell monolayer with a dilution of H1N1 virus that produces about 50-100 plaques per well.

-

After a 1-hour adsorption period, remove the inoculum.

-

Overlay the cells with a mixture of 2X DMEM and 1.2% agarose containing TPCK-trypsin and various concentrations of this compound.

-

Allow the overlay to solidify and incubate at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

-

Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet to visualize and count the plaques.

-

The percentage of plaque reduction is calculated relative to the virus control (no compound). The IC50 is the concentration that reduces the plaque number by 50%.

Quantitative Real-Time PCR (qRT-PCR)

This method measures the effect of this compound on viral RNA synthesis.

-

Infect MDCK cells with H1N1 virus and treat with this compound as described in the CPE assay.

-

At various time points post-infection (e.g., 8, 16, 24 hours), extract total RNA from the cells using a commercial kit.

-

Synthesize cDNA using a reverse transcriptase enzyme and primers specific for a conserved region of an influenza gene (e.g., the M gene).

-

Perform real-time PCR using specific primers and a fluorescent probe (e.g., TaqMan) to quantify the viral RNA levels.

-

Normalize the viral RNA levels to an internal control host gene (e.g., GAPDH or β-actin).

-

The reduction in viral RNA levels in this compound-treated cells compared to untreated cells indicates inhibition of viral replication.

Western Blot Analysis

This technique is used to assess the effect of this compound on the expression of viral proteins.

-

Infect MDCK cells with H1N1 and treat with this compound.

-

At a late time point post-infection (e.g., 24 hours), lyse the cells and collect the total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for influenza viral proteins (e.g., NP, HA, or M1).

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

-

Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

-

A decrease in the expression of viral proteins in the presence of this compound indicates antiviral activity.

Visualization of Workflows and Pathways

Experimental Workflow for Antiviral Activity Assessment

Caption: Workflow for assessing the in vitro antiviral activity of this compound.

Hypothetical Signaling Pathways for H1N1 and Potential this compound Intervention

The precise molecular target of this compound in the context of H1N1 infection is yet to be determined. The following diagram illustrates key host cell signaling pathways known to be modulated by influenza A virus, which represent potential targets for this compound's antiviral activity. Further research is required to validate these interactions.

Caption: Putative host cell signaling pathways targeted by H1N1 and potential intervention by this compound.

Conclusion

This compound presents a promising scaffold for the development of a novel anti-influenza therapeutic. The preliminary evidence of its ability to counteract H1N1-induced cytopathic effects warrants a more in-depth investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively determine its antiviral efficacy, cytotoxicity, and to begin to unravel its mechanism of action. Elucidating the specific molecular targets and signaling pathways affected by this compound will be a critical next step in its journey from a promising natural product to a potential clinical candidate.

References

Taxoquinone's Role as a Free Radical Scavenger and Antioxidant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxoquinone, a diterpenoid quinone isolated from the cones of Metasequoia glyptostroboides, has demonstrated significant potential as a free radical scavenger and antioxidant. This technical guide provides an in-depth overview of the available scientific data on this compound's antioxidant properties, detailed experimental protocols for its evaluation, and a discussion of its potential mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Quantitative Antioxidant Activity of this compound

This compound exhibits a broad-spectrum free radical scavenging activity against various reactive oxygen species (ROS) and reactive nitrogen species (RNS). The following tables summarize the available quantitative data on its efficacy. It is important to note that while percentage inhibition data is available, specific IC50 values for this compound are not extensively reported in the current body of scientific literature.

Table 1: Free Radical Scavenging Activity of this compound

| Free Radical Species | Concentration of this compound | % Inhibition by this compound | Standard Antioxidant | Concentration of Standard | % Inhibition by Standard |

| DPPH (1,1-diphenyl-2-picrylhydrazyl) | 150 µg/mL | 78.83% | Ascorbic Acid | 150 µg/mL | 81.69% |

| α-Tocopherol | 150 µg/mL | 84.09% | |||

| Nitric Oxide | Not Specified | 72.42% | Ascorbic Acid | Not Specified | 74.62% |

| Butylated Hydroxyanisole (BHA) | Not Specified | 78.61% | |||

| Superoxide | Not Specified | 72.99% | Ascorbic Acid | Not Specified | 73.00% |

| Butylated Hydroxyanisole (BHA) | Not Specified | 74.45% | |||

| Hydroxyl | Not Specified | 85.04% | Ascorbic Acid | Not Specified | 73.79% |

| α-Tocopherol | Not Specified | 70.02% |

Data sourced from a study by Bajpai et al.[1]

Mechanism of Action

Direct Free Radical Scavenging

The primary antioxidant mechanism of this compound is believed to be its ability to directly scavenge free radicals. As a diterpenoid quinone, its chemical structure allows it to donate hydrogen atoms or electrons to neutralize unstable radical species, thus terminating the radical chain reactions that lead to oxidative damage. This direct scavenging activity has been demonstrated against a range of radicals, including DPPH, nitric oxide, superoxide, and hydroxyl radicals[1]. The antioxidant activity of abietane-type diterpenes, a class of compounds to which this compound belongs, is thought to involve the formation of a quinone methide intermediate, which is a key step in the antioxidant reaction[2].

Potential Involvement in Cellular Signaling Pathways

While direct experimental evidence is currently limited for this compound itself, many quinone and hydroquinone compounds are known to exert their antioxidant effects by modulating cellular signaling pathways. A key pathway in the cellular antioxidant defense system is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[1][3].

Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes. This leads to the upregulation of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs)[3]. It is plausible that this compound, as a quinone, may act as an electrophile that can react with cysteine residues on Keap1, the main negative regulator of Nrf2. This reaction would lead to the dissociation of Nrf2 from Keap1, allowing its nuclear translocation and the subsequent activation of the ARE-driven gene expression. Further research is required to confirm the direct interaction and activation of the Nrf2 pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to evaluate the free radical scavenging and antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol), spectrophotometric grade

-

This compound

-

Standard antioxidant (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

-

Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the standard antioxidant.

-

Assay:

-

To a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of this compound or the standard antioxidant to the wells.

-

For the control well, add 100 µL of methanol instead of the test sample.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Methanol (or Ethanol)

-

Phosphate-buffered saline (PBS)

-

This compound

-

Standard antioxidant (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•+ stock solution.

-

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the standard antioxidant.

-

Assay:

-

To a 96-well plate, add 190 µL of the ABTS•+ working solution to each well.

-

Add 10 µL of the different concentrations of this compound or the standard antioxidant to the wells.

-

For the control well, add 10 µL of methanol instead of the test sample.

-

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance of each well at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Conclusion and Future Directions

This compound has demonstrated significant promise as a natural antioxidant with the ability to scavenge a variety of free radicals. The available data suggests that its mechanism of action likely involves direct radical quenching, and there is a strong theoretical basis for its potential to modulate cellular antioxidant pathways such as the Nrf2 signaling cascade.

However, to fully elucidate the therapeutic potential of this compound, further research is warranted. Specifically, future studies should focus on:

-

Determining the IC50 values of this compound against a comprehensive panel of reactive oxygen and nitrogen species to provide a more standardized measure of its antioxidant potency.

-

Investigating the activity of this compound in the ABTS assay to broaden the understanding of its antioxidant capacity.

-

Elucidating the precise molecular mechanisms underlying this compound's antioxidant effects, including direct experimental validation of its interaction with and activation of the Nrf2 pathway and other potential cellular targets.

-

Conducting cell-based and in vivo studies to assess the bioavailability, metabolism, and efficacy of this compound in protecting against oxidative stress-induced cellular damage and disease.

By addressing these research gaps, a more complete picture of this compound's role as a free radical scavenger and antioxidant will emerge, paving the way for its potential development as a novel therapeutic agent for the prevention and treatment of oxidative stress-related pathologies.

References

- 1. Impact of thymoquinone on the Nrf2/HO-1 and MAPK/NF-κB axis in mitigating 5-fluorouracil-induced acute kidney injury in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant activity and mechanism of the abietane-type diterpene ferruginol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thymoquinone Prevents Dopaminergic Neurodegeneration by Attenuating Oxidative Stress Via the Nrf2/ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Taxoquinone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxoquinone, an abietane-type diterpenoid, has garnered significant interest within the scientific community due to its potential pharmacological activities. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production for research and drug development. This technical guide provides a comprehensive overview of the known and putative biosynthetic pathway of this compound. It details the enzymatic steps from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), to the key intermediate ferruginol, and proposes the subsequent oxidative modifications leading to the formation of the characteristic p-quinone structure of this compound. This guide includes quantitative data where available, detailed experimental protocols for key analytical techniques, and visual representations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of this complex metabolic route.

Introduction to this compound and Abietane Diterpenoids

This compound belongs to the royleanone class of abietane-type diterpenoids, which are characterized by a C-ring that has been oxidized to a para-quinone. Abietane diterpenoids are a large and structurally diverse group of natural products found predominantly in the plant kingdom, particularly in species of the Lamiaceae (mint) and Cupressaceae (cypress) families. These compounds are biosynthesized from the C20 precursor geranylgeranyl diphosphate (GGPP) and share a common tricyclic abietane skeleton. The structural diversity within this class arises from various modifications to this core structure, including oxidations, rearrangements, and substitutions, which are often catalyzed by cytochrome P450 monooxygenases (CYPs).

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages:

-

Stage 1: Formation of the Abietane Skeleton: This stage involves the cyclization of the linear precursor GGPP to form the tricyclic abietane hydrocarbon backbone.

-

Stage 2: Oxidative Modification of the Abietane Skeleton: This stage involves a series of hydroxylation and oxidation reactions that functionalize the abietane skeleton to produce this compound.

Stage 1: From Geranylgeranyl Diphosphate to Ferruginol

The initial steps in the biosynthesis of this compound are shared with many other abietane diterpenoids and are relatively well-characterized.

-

Cyclization of GGPP: The pathway begins with the cyclization of GGPP, which is derived from the methylerythritol phosphate (MEP) pathway in the plastids. This two-step cyclization is catalyzed by a pair of diterpene synthases (diTPSs):

-

Copalyl Diphosphate Synthase (CPPS): A class II diTPS that protonates the terminal olefin of GGPP and catalyzes a bicyclization to form (+)-copalyl diphosphate ((+)-CPP).

-

Miltiradiene Synthase (MS) or a Kaurene Synthase-Like (KSL) enzyme: A class I diTPS that isomerizes (+)-CPP and catalyzes a further cyclization and rearrangement to yield the tricyclic diterpene olefin, miltiradiene.

-

-

Aromatization and Hydroxylation to Ferruginol: Miltiradiene undergoes a series of oxidative modifications to form the key intermediate, ferruginol. This conversion is catalyzed by a single multifunctional cytochrome P450 enzyme:

Stage 2 (Putative): From Ferruginol to this compound

The precise enzymatic steps leading from ferruginol to this compound have not been fully elucidated. However, based on the structure of this compound (a royleanone) and known biosynthetic pathways of other royleanones, a plausible sequence of oxidative reactions can be proposed. This latter part of the pathway is likely catalyzed by other members of the cytochrome P450 family, particularly from the CYP76 clan.

-

Hydroxylation at C-7: The first committed step towards this compound from ferruginol is likely a hydroxylation at the C-7 position of the abietane ring. This reaction would be catalyzed by a specific cytochrome P450 monooxygenase.

-

Oxidation at C-7: The newly introduced hydroxyl group at C-7 is then likely oxidized to a ketone, forming a 7-oxo-ferruginol intermediate. This oxidation could be catalyzed by the same or a different P450, or a dehydrogenase.

-

Hydroxylation at C-6: Subsequent hydroxylation at the C-6 position would yield a 6-hydroxy-7-oxo-ferruginol intermediate.

-

Formation of the p-Quinone Ring: The final step would involve the oxidation of the hydroquinone-like C-ring to the characteristic p-quinone structure of royleanones. This could proceed through a series of enzymatic or spontaneous oxidation steps. The exact mechanism and the enzymes involved in the formation of the quinone moiety in this compound biosynthesis remain to be experimentally verified.

Quantitative Data

Quantitative data for the specific enzymes involved in the later stages of this compound biosynthesis is not yet available in the literature. However, kinetic parameters for the well-characterized enzyme, ferruginol synthase (CYP76AH1), have been reported.

| Enzyme | Substrate | Apparent Km (μM) | Apparent kcat (s-1) | Source |

| CYP76AH1 (Salvia miltiorrhiza) | Miltiradiene | 15.3 ± 2.1 | 0.12 ± 0.01 | [1] |

Experimental Protocols

Heterologous Expression and Purification of Plant Cytochrome P450s

This protocol describes the general procedure for expressing and purifying plant CYPs, such as those involved in this compound biosynthesis, in Saccharomyces cerevisiae for in vitro characterization.

Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

S. cerevisiae strain (e.g., WAT11)

-

Yeast transformation kit

-

Selective growth media (SD-Ura)

-

Induction medium (SG-Ura containing galactose)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol)

-

Glass beads (0.5 mm)

-

Ultracentrifuge

-

Microsome resuspension buffer (e.g., 100 mM potassium phosphate pH 7.5, 20% glycerol)

-

Detergent for solubilization (e.g., sodium cholate)

-

Affinity chromatography resin (e.g., Ni-NTA agarose if His-tagged)

-

Elution buffer with imidazole

Procedure:

-

Cloning: Clone the full-length cDNA of the target CYP into the yeast expression vector.

-

Yeast Transformation: Transform the expression construct into the S. cerevisiae strain.

-

Expression: Grow a starter culture in selective dextrose medium (SD-Ura) overnight. Inoculate a larger culture in SD-Ura and grow to an OD600 of 0.8-1.0. Pellet the cells and resuspend in induction medium containing galactose (SG-Ura) to induce protein expression. Incubate for 24-48 hours at 28-30°C.

-

Microsome Preparation: Harvest the yeast cells by centrifugation. Wash the cells with sterile water. Resuspend the cell pellet in lysis buffer. Lyse the cells by vortexing with glass beads. Centrifuge the lysate at low speed to remove cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1-2 hours to pellet the microsomes.

-

Solubilization and Purification: Resuspend the microsomal pellet in resuspension buffer. Solubilize the membrane proteins by adding a detergent (e.g., 1% sodium cholate) and incubating on ice. Centrifuge at 100,000 x g to pellet unsolubilized material. Apply the supernatant to an affinity chromatography column. Wash the column extensively and elute the purified P450 enzyme.

In Vitro Enzyme Assay for Ferruginol Synthase Activity

This protocol outlines a method to assay the activity of ferruginol synthase (CYP76AH1) using microsomes from heterologously expressing yeast.

Materials:

-

Microsomal preparation containing the recombinant CYP and a cytochrome P450 reductase (CPR).

-

Assay buffer (e.g., 100 mM potassium phosphate pH 7.5)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Miltiradiene substrate (dissolved in a suitable solvent like acetone or DMSO)

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate

-

GC-MS for analysis

Procedure:

-

Reaction Setup: In a glass vial, combine the assay buffer, NADPH regenerating system, and the microsomal preparation.

-

Initiate Reaction: Add the miltiradiene substrate to start the reaction.

-

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 28-30°C) for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex vigorously to extract the products. Centrifuge to separate the phases.

-

Sample Preparation for GC-MS: Transfer the organic (ethyl acetate) layer to a new vial. Dry the extract over anhydrous sodium sulfate. Evaporate the solvent under a stream of nitrogen. Resuspend the residue in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

-

GC-MS Analysis: Analyze the sample by GC-MS to identify and quantify the product, ferruginol, by comparing its retention time and mass spectrum to an authentic standard.

Quantitative Analysis of Abietane Diterpenoids by GC-MS

This protocol provides a general method for the quantitative analysis of this compound and related abietane diterpenoids from plant extracts.

Materials:

-

Plant tissue (e.g., roots, leaves)

-

Extraction solvent (e.g., acetone, methanol, or a mixture)

-

Solid Phase Extraction (SPE) cartridges for cleanup (optional)

-

Derivatization agent (e.g., BSTFA with 1% TMCS for silylation)

-

Internal standard (e.g., a related compound not present in the sample)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Extraction: Grind the plant tissue to a fine powder. Extract the powder with the chosen solvent using methods like sonication or Soxhlet extraction.

-

Cleanup (Optional): Pass the crude extract through an SPE cartridge to remove interfering compounds.

-

Derivatization: Evaporate the extract to dryness. Add the derivatization agent and heat to convert hydroxyl groups to more volatile silyl ethers. This step is crucial for compounds with hydroxyl groups but may not be necessary for quinones like this compound itself, though it is often performed on the total extract to analyze a broader range of compounds.

-

GC-MS Analysis: Inject the derivatized (or underivatized) sample into the GC-MS. Use a temperature program that allows for the separation of the target analytes. The mass spectrometer is typically operated in scan mode for identification and in selected ion monitoring (SIM) mode for quantification.

-

Quantification: Create a calibration curve using authentic standards of the compounds of interest. Add a known amount of an internal standard to both the standards and the samples to correct for variations in injection volume and sample workup. Calculate the concentration of the analytes in the original plant material based on the calibration curve.

Visualizations

Biosynthetic Pathway of this compound

Caption: Overview of the this compound biosynthetic pathway.

Proposed Late Steps in this compound Biosynthesis

Caption: Proposed oxidative steps from ferruginol to this compound.

Experimental Workflow for CYP Characterization

Caption: Workflow for heterologous expression and characterization of CYPs.

Conclusion and Future Perspectives

The biosynthesis of this compound follows the general pathway of abietane diterpenoid formation to the key intermediate, ferruginol. While the subsequent oxidative steps leading to the final p-quinone structure are yet to be definitively elucidated, the involvement of cytochrome P450 enzymes is strongly implicated. Further research, employing a combination of transcriptomics, proteomics, and in vitro enzymatic assays with candidate CYPs from this compound-producing plants, will be necessary to fully unravel this complex biosynthetic pathway. A complete understanding of the enzymatic machinery will not only provide fundamental insights into plant specialized metabolism but also pave the way for the heterologous production of this compound and related bioactive compounds in microbial or plant-based systems, thereby ensuring a sustainable supply for future research and development.

References

- 1. CYP76AH1 catalyzes turnover of miltiradiene in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] CYP76AH1 catalyzes turnover of miltiradiene in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties and Biological Activities of Taxoquinone (CAS: 21764-41-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, and associated experimental methodologies for Taxoquinone, a naturally occurring abietane-type diterpenoid quinone. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Core Physicochemical Properties

Quantitative Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₈O₄ | ChemFaces[2], Pharmaffiliates[1], PubChem[3][4] |

| Molecular Weight | 332.4 g/mol | ChemFaces[2], Pharmaffiliates[1], PubChem[3][4] |

| Melting Point | 214 °C | Dictionary of Organic Compounds[5] |

| Appearance | Yellow powder | ChemFaces[2], Pharmaffiliates[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[2][6] |

| Boiling Point | No data available | BioCrick MSDS[7] |

| Water Solubility | No data available | BioCrick MSDS[7] |

| pKa | No data available | |

| XLogP3-AA (Computed) | 3.1 | PubChem[3] |

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties of this compound are not available in the public domain. However, this section outlines the general methodologies for determining the melting point of a solid organic compound and the protocols for key biological assays where this compound has been evaluated.

Determination of Melting Point (General Protocol)

The melting point of a crystalline solid like this compound can be determined using the capillary method.

Apparatus:

-

Melting point apparatus (digital or oil bath)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Watch glass

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

The assembly is placed in a melting point apparatus (e.g., a Thiele tube with high-boiling point oil or a digital melting point device).

-

The sample is heated slowly, and the temperature is monitored.

-

The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted.[4][8]

Biological Assay Protocols

Antioxidant and Free Radical Scavenging Activity: The antioxidant potential of this compound has been evaluated by its ability to scavenge various free radicals.[2]

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of this compound to donate a hydrogen atom and reduce the stable DPPH radical. The reduction is monitored spectrophotometrically by the decrease in absorbance at a specific wavelength.

-

Nitric Oxide Radical Scavenging Assay: This method involves the reaction of sodium nitroprusside in an aqueous solution to produce nitric oxide radicals. The extent of scavenging is determined by measuring the accumulation of nitrite by the Griess reagent.

-

Superoxide Radical Scavenging Assay: This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated, for example, by the phenazine methosulfate-NADH system. The decrease in NBT reduction in the presence of this compound indicates its scavenging activity.

-

Hydroxyl Radical Scavenging Assay: The ability of this compound to scavenge hydroxyl radicals is often measured using the Fenton reaction (Fe²⁺ + H₂O₂). The hydroxyl radicals generated can be detected by their ability to degrade a detector molecule, and the inhibition of this degradation is measured.[2]

20S Proteasome Inhibition Assay: The inhibitory effect of this compound on the 20S human proteasome has been demonstrated.[9][10][11]

-

Principle: The assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate, such as Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amido-4-methylcoumarin).

-

Procedure:

-

Purified 20S human proteasome is incubated with this compound at various concentrations.

-

The fluorogenic substrate is added to the mixture.

-

The enzymatic reaction releases the fluorescent molecule AMC (7-amido-4-methylcoumarin).

-

The fluorescence is measured over time using a fluorescence plate reader.

-

The IC₅₀ value, the concentration of this compound required to inhibit 50% of the proteasome activity, is calculated.[10][11]

-

Antiviral Assay (H1N1 Influenza Virus): this compound has shown antiviral activity against the H1N1 influenza virus.[2][9][11]

-

Cytopathic Effect (CPE) Reduction Assay:

-

Madin-Darby Canine Kidney (MDCK) cells are seeded in a multi-well plate and grown to confluence.

-

The cells are infected with the H1N1 influenza virus in the presence and absence of various concentrations of this compound.

-

The cells are incubated and observed for the development of cytopathic effects (e.g., cell rounding, detachment).

-

The reduction in CPE in the presence of this compound indicates its antiviral activity.[2]

-

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are not fully elucidated, its known biological activities provide insights into its potential mechanisms of action.

Proteasome Inhibition and Downstream Signaling

The inhibition of the 20S proteasome is a significant mechanism of action for this compound's anticancer effects.[9][10][11] The ubiquitin-proteasome system is crucial for the degradation of many regulatory proteins involved in cell cycle progression, apoptosis, and signal transduction. By inhibiting the proteasome, this compound can lead to the accumulation of pro-apoptotic proteins and cell cycle inhibitors, ultimately inducing cancer cell death. Proteasome inhibitors are known to affect various signaling pathways, including NF-κB and MAPK, although the specific impact of this compound on these pathways requires further investigation.[12]

Caption: General mechanism of proteasome inhibition leading to apoptosis and cell cycle arrest.

Antiviral Mechanism Against H1N1 Influenza Virus

The antiviral activity of this compound against the H1N1 influenza virus appears to involve the inhibition of viral entry into host cells. This may occur through the binding of this compound to the hemagglutinin (HA) protein on the surface of the virus, which is essential for viral attachment to sialic acid receptors on the host cell membrane. By blocking this interaction, this compound prevents the initial step of infection.

Caption: Proposed antiviral mechanism of this compound against H1N1 influenza virus.

Conclusion

This compound is a promising natural product with a range of biological activities, including anticancer, antioxidant, and antiviral effects. While some of its physicochemical properties have been characterized, further studies are needed to determine key parameters such as its boiling point, water solubility, and pKa. Elucidation of the specific signaling pathways modulated by this compound will be crucial for its future development as a therapeutic agent. This guide provides a foundational resource for researchers to build upon in their exploration of this interesting diterpenoid quinone.

References

- 1. Quinones as Promising Compounds against Respiratory Viruses: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. davjalandhar.com [davjalandhar.com]

- 5. chemistry-chemists.com [chemistry-chemists.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. mdpi.com [mdpi.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. This compound | C20H28O4 | CID 99965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Proteasome Inhibition Results in TRAIL Sensitization of Primary Keratinocytes by Removing the Resistance-Mediating Block of Effector Caspase Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Proteasome inhibitors can alter the signaling pathways and attenuate the P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Taxoquinone and its Synonym, Horminone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Taxoquinone, an abietane-type diterpenoid, and its primary synonym, Horminone. The document covers their chemical properties, biological activities, and relevant experimental protocols, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Introduction to this compound and Horminone

This compound is a naturally occurring abietane diterpenoid that has garnered significant interest in the scientific community for its diverse biological activities. It is primarily isolated from plant sources such as Metasequoia glyptostroboides and various Salvia species.[1][2] In scientific literature, this compound is frequently referred to by its synonym, Horminone.[3][4] This guide will use the name this compound, while acknowledging Horminone as an interchangeable term. The compound is recognized for its potential as an antibacterial, antioxidant, and anticancer agent.[1][2]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C20H28O4 | [1][4] |

| Molecular Weight | 332.4 g/mol | [1][4] |

| CAS Number | 21764-41-0 | [1][3][5] |

| IUPAC Name | 1,10-dihydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione | [3][4] |

| Physical Description | Yellow powder | [1][5] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Synonyms and Identifiers

For clarity and comprehensive literature searching, a list of synonyms and database identifiers for this compound is provided.

| Type | Identifier | Source |

| Synonym | Horminone | [3][4] |

| Synonym | 7,12-Dihydroxyabieta-8,12-diene-11,14-dione | [3] |

| Synonym | 7β-hydroxyroyleanone | [2] |

| ChEMBL ID | CHEMBL1969546 | [3] |

| PubChem CID | 99965 | [3][4] |

| NSC Number | 122418, 294577 | [3] |

Biological Activities and Pharmacological Potential

This compound exhibits a range of biological activities that are of significant interest for drug development and food science applications.

Antioxidant and Free Radical Scavenging Activity

This compound has demonstrated potent antioxidant and free radical scavenging properties.[1] Its efficacy is comparable to standard antioxidant compounds like ascorbic acid and α-tocopherol.[1]

| Free Radical Scavenged | Scavenging Activity (%) |

| DPPH | 78.83 |

| Nitric Oxide | 72.42 |

| Superoxide | 72.99 |

| Hydroxyl | 85.04 |

Antimicrobial and Antifungal Activity

The compound shows strong antibacterial effects, making it a candidate as a natural antibacterial agent in the food industry to inhibit the growth of important foodborne pathogens.[1] Additionally, at a concentration of 100 µ g/disc , it displays potential anticandidal activity against Candida albicans.[1]

Enzyme Inhibitory Activity

This compound acts as an inhibitor for key enzymes involved in metabolic and pigmentation processes, suggesting its therapeutic potential.

-

α-Glucosidase Inhibition : It inhibits the α-glucosidase enzyme in a concentration-dependent manner, with inhibition ranging from 9.24% to 51.32% at concentrations between 100-3,000 μg/mL.[1] This activity suggests its potential as an agent for managing type 2 diabetes.[1]

-

Tyrosinase Inhibition : this compound also inhibits tyrosinase, with inhibition ranging from 11.14% to 52.32% at concentrations of 200-1,000 μg/mL.[1] This makes it a candidate for use as a depigmentation agent in the food and cosmetic industries.[1]

Anticancer Potential

Preliminary studies have indicated that this compound may have anticancer properties. It has been shown to inhibit the 20S human proteasome with an IC50 value of 8.2 ± 2.4 µg/µL, highlighting its potential as a cytotoxic agent against cancer cell lines.[2]

Experimental Protocols

This section details the methodologies for the isolation and biological evaluation of this compound as cited in the literature.

Isolation and Purification of this compound

A general protocol for the isolation of this compound from plant sources, such as Salvia concolor, is as follows:

-

Extraction : The aerial parts of the plant material are processed, and the resulting residue is extracted.

-

Column Chromatography : The crude extract is subjected to column chromatography on silica gel (Mesh 200-300).

-

Elution : Elution is performed with a hexane-ethyl acetate (9:1) solvent system. This initial step yields a mixture containing horminone (this compound).

-

Rechromatography : The mixture is rechromatographed using the same solvent polarity to further separate the components and isolate a purer fraction of this compound.[2]

-

Preparative TLC : For final purification, preparative Thin-Layer Chromatography (TLC) over silica gel GF254 can be employed, using a mobile phase of hexane-ethyl acetate (1:2).[6]

α-Glucosidase Inhibition Assay

The protocol to determine the α-glucosidase inhibitory activity of this compound is as follows:

-

Preparation : A solution of yeast α-glucosidase is prepared in a 100 mM phosphate buffer (pH 7.0).

-

Incubation : In a 96-well microplate, 10 µL of this compound at various concentrations is mixed with 50 µL of the yeast α-glucosidase solution.

-

Absorbance Reading : The absorbance is measured at 595 nm using a microplate reader at zero time.[7] The change in absorbance over time indicates the level of enzyme inhibition.

Visualizations: Workflows and Signaling Pathways

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Caption: Experimental Workflow for this compound Isolation.

Caption: Generic Hormone Signaling Pathway.

Conclusion

This compound, also known as Horminone, is a promising natural compound with a well-documented profile of biological activities, including significant antioxidant, antimicrobial, and enzyme-inhibiting properties. Its potential applications in the pharmaceutical, cosmetic, and food industries are substantial. The detailed chemical data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals aiming to explore and harness the therapeutic potential of this versatile diterpenoid. Further investigation into its specific signaling pathways and in vivo efficacy is warranted to fully realize its clinical and commercial value.

References

- 1. This compound | CAS:21764-41-0 | Manufacturer ChemFaces [chemfaces.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C20H28O4 | CID 99965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C20H28O4 | CID 99965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Screening of Taxoquinone on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Taxoquinone, a naturally occurring diterpenoid, on cancer cell lines. Due to the limited availability of detailed public data on this compound, this guide incorporates methodologies and findings from studies on its close structural analog, Taxodone, to present a robust framework for research and development.

Introduction to this compound and its Anticancer Potential

This compound is an abietane-type diterpenoid that has garnered interest for its potential pharmacological activities. Preliminary studies have indicated its capacity to inhibit the 20S human proteasome, a key target in cancer therapy, suggesting a potential role as an anticancer agent.[1] Further investigation into its cytotoxic effects on various cancer cell lines is crucial to elucidate its therapeutic potential. This guide outlines the essential experimental protocols, data interpretation, and potential mechanisms of action to facilitate such research.

Quantitative Cytotoxicity Data

While extensive data on this compound's cytotoxicity across multiple cancer cell lines is not yet widely available, a preliminary study has demonstrated its inhibitory effect on the 20S human proteasome. As a reference for cytotoxicity, data from its close analog, Taxodone, on the MCF-7 human breast cancer cell line is presented below.

Table 1: Inhibitory Concentration (IC50) of this compound

| Compound | Target | IC50 Value | Reference |

| This compound | 20S Human Proteasome | 8.2 ± 2.4 µg/µL | [1] |

Table 2: Cytotoxicity of Taxodone on MCF-7 Cancer Cell Line

| Compound | Cell Line | Treatment Duration | IC50 Value | Reference |

| Taxodone | MCF-7 (Human Breast Adenocarcinoma) | 24 hours | ~6 µM |

Experimental Protocols

The following are detailed methodologies for key experiments in the preliminary cytotoxicity screening of this compound, based on established protocols for similar compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, protected from light. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration at which 50% of cell viability is inhibited, can then be determined.

Caspase-3 Activity Assay for Apoptosis Detection

This assay measures the activity of caspase-3, a key effector caspase in the apoptotic pathway.

Protocol:

-

Cell Seeding and Treatment: Seed cancer cells in a 96-well plate (1 x 10⁵ cells/mL) and treat with varying concentrations of this compound for 24 hours.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with a cell lysis buffer.

-

Centrifugation: Centrifuge the cell lysate to pellet the cell debris.

-

Caspase-3 Activity Measurement: Transfer the supernatant to a new plate and add a caspase-3 substrate (e.g., a colorimetric or fluorometric substrate).

-

Incubation and Measurement: Incubate the plate according to the manufacturer's instructions and measure the signal (absorbance or fluorescence) using a microplate reader. The signal intensity is proportional to the caspase-3 activity.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on studies of the closely related compound Taxodone, this compound is hypothesized to induce apoptosis through the intrinsic mitochondrial pathway.[2][3] This involves the regulation of the Bcl-2 family of proteins and the activation of caspases.

Discussion and Future Directions

The preliminary data on this compound and the more detailed findings for its analog, Taxodone, suggest that this compound holds promise as a cytotoxic agent against cancer cells. The proposed mechanism of action via the intrinsic apoptotic pathway provides a solid foundation for further investigation.

Future research should focus on:

-

Broad-Spectrum Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a diverse panel of cancer cell lines to determine its spectrum of activity.

-

Detailed Mechanistic Studies: Confirming the apoptotic pathway and exploring other potential mechanisms of action, such as cell cycle arrest and inhibition of other key signaling pathways (e.g., PI3K/Akt, NF-κB).

-

In Vivo Efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models to validate its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening this compound analogs to identify compounds with improved potency and selectivity.

This technical guide provides a framework for the initial stages of investigating this compound's anticancer properties. The provided protocols and conceptual diagrams are intended to guide researchers in designing and executing robust preliminary cytotoxicity screening studies.

References